Mesaconic acid

Catalog No.
S535017
CAS No.
498-24-8
M.F
C5H6O4
M. Wt
130.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesaconic acid

CAS Number

498-24-8

Product Name

Mesaconic acid

IUPAC Name

(E)-2-methylbut-2-enedioic acid

Molecular Formula

C5H6O4

Molecular Weight

130.1 g/mol

InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/b3-2+

InChI Key

HNEGQIOMVPPMNR-NSCUHMNNSA-N

SMILES

CC(=CC(=O)O)C(=O)O

Solubility

26.3 mg/mL at 18 °C

Synonyms

(E)-2-methyl-2-butenedioic acid, (Z)-2-methyl-2-butenedioic acid, citraconic acid, citraconic acid, (E)-isomer, citraconic acid, ammonium salt, citraconic acid, calcium salt, citraconic acid, sodium salt, mesaconic acid, methylfumaric acid, methylmaleic acid, monomethylfumarate

Canonical SMILES

CC(=CC(=O)O)C(=O)O

Isomeric SMILES

C/C(=C\C(=O)O)/C(=O)O

Description

The exact mass of the compound Mesaconic acid is 130.03 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.3 mg/ml at 18 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65438. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Supplementary Records. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]. However, this does not mean our product can be used or applied in the same or a similar way.

Biosynthesis of Vitamin B12

Hydrogen Sulfide (H2S) Delivery

Renewable Precursor to Methacrylic Acid

Anti-Inflammatory Substance

Mechanochemistry

Synthesis of Solids and Molecules

Mesaconic acid, also known as methylfumaric acid or citronic acid, is a colorless solid obtained from citric acid []. It is an isomer of citric acid, meaning they have the same chemical formula (C6H8O7) but different molecular structures []. Mesaconic acid plays a role in some scientific research areas, such as being a potential precursor in the synthesis of biodegradable polymers [].


Molecular Structure Analysis

Mesaconic acid has the chemical formula C5H6O4. Its structure features a central carbon chain with a double bond between the second and third carbon atoms. Carboxylic acid groups (COOH) are attached to each end of the chain, and a methyl group (CH3) is attached to the second carbon atom []. This structure results in a molecule with both acidic and unsaturated functional groups, which are of interest in various chemical reactions [].


Chemical Reactions Analysis

Synthesis of mesaconic acid typically involves a multi-step process starting with citric acid []. Here's a simplified overview:

  • Citric acid is dehydrated and decarboxylated to form itaconic anhydride [].
  • Itaconic anhydride undergoes isomerization to citraconic anhydride [].
  • Ctraconic anhydride is hydrolyzed to citraconic acid [].
  • Citraconic acid undergoes further isomerization under acidic conditions to yield mesaconic acid [].

The equation for the hydrolysis step is:

C6H6O3 (citraconic anhydride) + H2O -> C5H6O4 (mesaconic acid) []

Mesaconic acid can also undergo hydration, a reaction where a water molecule is added to the molecule. This reaction is catalyzed by the enzyme mesaconyl-C4-CoA hydratase and converts mesaconic acid to citramalic acid [].


Physical And Chemical Properties Analysis

  • Melting point: 204-205°C []
  • Boiling point: 250°C (decomposition) []
  • Density: 1.31 g/cm³ []
  • Solubility: Soluble in water and ethanol []

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-0.1

Exact Mass

130.03

Appearance

Solid powder

Melting Point

200-202°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

90UTM639KK

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Dermatologic Agents

Pictograms

Irritant

Irritant

Other CAS

498-24-8
498-23-7
7407-59-2

Wikipedia

Mesaconic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

General Manufacturing Information

2-Butenedioic acid, 2-methyl-, (2E)-: ACTIVE

Dates

Modify: 2023-08-15
1: BACHMANN WE, SCOTT LB. The reaction of 1-vinylnaphthalene and 6-methoxy-1-vinylnaphthalene with citraconic anhydride, fumaric acid and mesaconic acid. J Am Chem Soc. 1948 Apr;70(4):1462-8. PubMed PMID: 18915765.
2: BACHMANN WE, SCOTT LB. The reaction of anthracene with maleic and fumaric acid and their derivatives and with citraconic anhydride and mesaconic acid. J Am Chem Soc. 1948 Apr;70(4):1458-61. PubMed PMID: 18915764.
3: Ahuja M, Ammal Kaidery N, Yang L, Calingasan N, Smirnova N, Gaisin A, Gaisina IN, Gazaryan I, Hushpulian DM, Kaddour-Djebbar I, Bollag WB, Morgan JC, Ratan RR, Starkov AA, Beal MF, Thomas B. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease. J Neurosci. 2016 Jun 8;36(23):6332-51. doi: 10.1523/JNEUROSCI.0426-16.2016. PubMed PMID: 27277809; PubMed Central PMCID: PMC4899530.
4: Haarmann A, Nehen M, Deiß A, Buttmann M. Fumaric Acid Esters Do Not Reduce Inflammatory NF-κB/p65 Nuclear Translocation, ICAM-1 Expression and T-Cell Adhesiveness of Human Brain Microvascular Endothelial Cells. Int J Mol Sci. 2015 Aug 13;16(8):19086-95. doi: 10.3390/ijms160819086. PubMed PMID: 26287168; PubMed Central PMCID: PMC4581287.
5: Pulat M, Akalın GO, Karahan ND. Lipase release through semi-interpenetrating polymer network hydrogels based on chitosan, acrylamide, and citraconic acid. Artif Cells Nanomed Biotechnol. 2014 Apr;42(2):121-7. doi: 10.3109/21691401.2013.794356. Epub 2013 May 13. PubMed PMID: 24621077.
6: Xie X, Zhao Y, Ma CY, Xu XM, Zhang YQ, Wang CG, Jin J, Shen X, Gao JL, Li N, Sun ZJ, Dong DL. Dimethyl fumarate induces necroptosis in colon cancer cells through GSH depletion/ROS increase/MAPKs activation pathway. Br J Pharmacol. 2015 Aug;172(15):3929-43. doi: 10.1111/bph.13184. Epub 2015 Jun 12. PubMed PMID: 25953698; PubMed Central PMCID: PMC4523346.
7: Buston HW. Note on the isolation of mesaconic acid from cabbage leaves. Biochem J. 1928;22(6):1523-5. PubMed PMID: 16744171; PubMed Central PMCID: PMC1252289.
8: Bénardais K, Pul R, Singh V, Skripuletz T, Lee DH, Linker RA, Gudi V, Stangel M. Effects of fumaric acid esters on blood-brain barrier tight junction proteins. Neurosci Lett. 2013 Oct 25;555:165-70. doi: 10.1016/j.neulet.2013.09.038. Epub 2013 Sep 26. PubMed PMID: 24076006.
9: Ye T, Wang B, Liu J, Chen J, Yang Y. Quantitative analysis of citric acid/sodium hypophosphite modified cotton by HPLC and conductometric titration. Carbohydr Polym. 2015 May 5;121:92-8. doi: 10.1016/j.carbpol.2014.12.028. Epub 2014 Dec 31. PubMed PMID: 25659676.
10: Yao Y, Miao W, Liu Z, Han W, Shi K, Shen Y, Li H, Liu Q, Fu Y, Huang D, Shi FD. Dimethyl Fumarate and Monomethyl Fumarate Promote Post-Ischemic Recovery in Mice. Transl Stroke Res. 2016 Dec;7(6):535-547. Epub 2016 Sep 10. PubMed PMID: 27614618; PubMed Central PMCID: PMC5065588.
11: Sonntag F, Müller JE, Kiefer P, Vorholt JA, Schrader J, Buchhaupt M. High-level production of ethylmalonyl-CoA pathway-derived dicarboxylic acids by Methylobacterium extorquens under cobalt-deficient conditions and by polyhydroxybutyrate negative strains. Appl Microbiol Biotechnol. 2015 Apr;99(8):3407-19. doi: 10.1007/s00253-015-6418-3. Epub 2015 Feb 8. PubMed PMID: 25661812.
12: Rostami-Yazdi M, Clement B, Mrowietz U. Pharmacokinetics of anti-psoriatic fumaric acid esters in psoriasis patients. Arch Dermatol Res. 2010 Sep;302(7):531-8. doi: 10.1007/s00403-010-1061-4. Epub 2010 Jun 24. PubMed PMID: 20574745.
13: Leschziner G, Rudge P, Lucas S, Andrews T. Lymphomatosis cerebri presenting as a rapidly progressive dementia with a high methylmalonic acid. J Neurol. 2011 Aug;258(8):1489-93. doi: 10.1007/s00415-011-5965-5. Epub 2011 Mar 2. PubMed PMID: 21365456.
14: Liebich HM, Pickert A, Stierle U, Wöll J. Gas chromatography-mass spectrometry of saturated and unsaturated dicarboxylic acids in urine. J Chromatogr. 1980 Oct 31;199:181-9. PubMed PMID: 6778884.
15: Gillard GO, Collette B, Anderson J, Chao J, Scannevin RH, Huss DJ, Fontenot JD. DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner. J Neuroimmunol. 2015 Jun 15;283:74-85. doi: 10.1016/j.jneuroim.2015.04.006. Epub 2015 Apr 23. PubMed PMID: 26004161.
16: Botting NP, Cohen MA, Akhtar M, Gani D. Primary deuterium isotope effects for the 3-methylaspartase-catalyzed deamination of (2S)-aspartic acid, (2S,3S)-3-methylaspartic acid, and (2S,3S)-3-ethylaspartic acid. Biochemistry. 1988 Apr 19;27(8):2956-9. PubMed PMID: 3401459.
17: Gao HY, Yaylayan VA, Yeboah F. Oxalic acid-induced modifications of postglycation activity of lysozyme and its glycoforms. J Agric Food Chem. 2010 May 26;58(10):6219-25. doi: 10.1021/jf100479r. PubMed PMID: 20411940.
18: Zoghi S, Amirghofran Z, Nikseresht A, Ashjazadeh N, Kamali-Sarvestani E, Rezaei N. Cytokine secretion pattern in treatment of lymphocytes of multiple sclerosis patients with fumaric acid esters. Immunol Invest. 2011;40(6):581-96. doi: 10.3109/08820139.2011.569626. Epub 2011 Apr 21. PubMed PMID: 21510778.
19: Peng H, Li H, Sheehy A, Cullen P, Allaire N, Scannevin RH. Dimethyl fumarate alters microglia phenotype and protects neurons against proinflammatory toxic microenvironments. J Neuroimmunol. 2016 Oct 15;299:35-44. doi: 10.1016/j.jneuroim.2016.08.006. Epub 2016 Aug 5. PubMed PMID: 27725119.
20: Hahn JN, Kaushik DK, Mishra MK, Wang J, Silva C, Yong VW. Impact of Minocycline on Extracellular Matrix Metalloproteinase Inducer, a Factor Implicated in Multiple Sclerosis Immunopathogenesis. J Immunol. 2016 Nov 15;197(10):3850-3860. Epub 2016 Oct 12. PubMed PMID: 27733550.

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